3-(4-Bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
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Overview
Description
3-(4-Bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a thioxo-imidazolidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves the condensation of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a suitable base and a thioxo-imidazolidinone precursor. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thioxo-imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The thioxo-imidazolidinone core may also play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-2-propenamide
- 3-(4-Bromophenyl)-N-(4-ethoxyphenyl)-2-propenamide
- 3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
3-(4-Bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-14-8-3-11(16(10-14)24-2)9-15-17(22)21(18(25)20-15)13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,25)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNZPQMKWINQHJ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40747-62-4 |
Source
|
Record name | 4-Imidazolidinone, 3-(4-bromophenyl)-5-((2,4-dimethoxyphenyl)methylene)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040747624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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